1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione
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Overview
Description
1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione is an organic compound characterized by its unique structure, which includes a pyrazine ring substituted with 2-methylprop-2-enyl and prop-2-enyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione typically involves the reaction of appropriate pyrazine derivatives with 2-methylprop-2-enyl and prop-2-enyl substituents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are documented in various chemical literature sources .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.
Scientific Research Applications
1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione include other pyrazine derivatives with different substituents. Examples include:
- 1-Methyl-4-(2-methyl-2-propen-1-yl)benzene
- 2-Methyl-1-(2-methylprop-2-enyl)benzimidazole
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h4,6-7H,1-2,5,8H2,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPKEDSDEDUFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN(C(=O)C1=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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